molecular formula C7H12N2 B3350613 Pyrazole, 3-butyl- CAS No. 28998-67-6

Pyrazole, 3-butyl-

Cat. No.: B3350613
CAS No.: 28998-67-6
M. Wt: 124.18 g/mol
InChI Key: GFJCGXFXOXSUJX-UHFFFAOYSA-N
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Description

Pyrazole, 3-butyl-: is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of more complex heterocyclic systems. The 3-butyl substitution adds a butyl group to the third position of the pyrazole ring, potentially altering its chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products of these reactions depend on the specific substituents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups at different positions on the pyrazole ring .

Scientific Research Applications

Chemistry: Pyrazole, 3-butyl- is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, pyrazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in the development of new drugs for treating diseases such as cancer and inflammation .

Medicine: Pyrazole, 3-butyl- and its derivatives are investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. They are also explored as potential therapeutic agents for various medical conditions .

Industry: In the industrial sector, pyrazole derivatives are used in the production of agrochemicals, dyes, and polymers. Their stability and reactivity make them suitable for various applications .

Mechanism of Action

The mechanism of action of pyrazole, 3-butyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Uniqueness: Pyrazole, 3-butyl- stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group at the third position may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

5-butyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-2-3-4-7-5-6-8-9-7/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJCGXFXOXSUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183189
Record name Pyrazole, 3-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28998-67-6
Record name Pyrazole, 3-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028998676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 3-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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